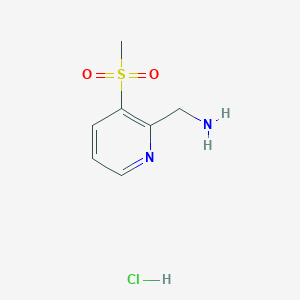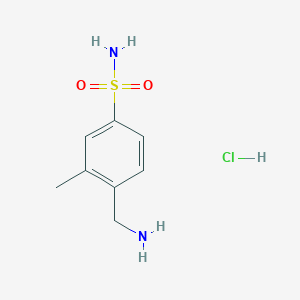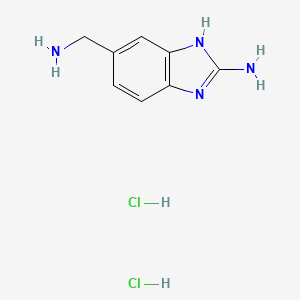
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
Descripción general
Descripción
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, also known as (2S,3S)-2-trimethylpyrazol-4-yloxolane-3-carboxylic acid or TMPOCA, is a chiral carboxylic acid that has recently been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has been found to be an effective catalyst in a variety of asymmetric reactions, and it has been used in the synthesis of various bioactive compounds. In addition, TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions.
Aplicaciones Científicas De Investigación
TMPOCA has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In the field of synthetic organic chemistry, TMPOCA has been found to be an effective catalyst in a variety of asymmetric reactions, including the synthesis of chiral amines, amides, and other compounds. In medicinal chemistry, TMPOCA has been used in the synthesis of various bioactive compounds, such as antibiotics, anti-inflammatory agents, and other therapeutic agents. In biochemistry, TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions.
Mecanismo De Acción
TMPOCA is believed to act as a catalyst in a variety of asymmetric reactions. In particular, it is thought to act as a Lewis acid, forming a complex with the substrate and facilitating the formation of a chiral product. This mechanism is believed to be responsible for the high selectivity and efficiency of the reactions catalyzed by TMPOCA.
Efectos Bioquímicos Y Fisiológicos
TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions. In particular, it has been studied for its potential anti-inflammatory and anti-cancer effects. In addition, TMPOCA has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using TMPOCA in lab experiments is its high selectivity and efficiency. It is able to catalyze a variety of asymmetric reactions with high selectivity and efficiency, making it an ideal choice for synthetic organic chemistry experiments. However, TMPOCA is not without its limitations. It is a relatively expensive compound, and it is not always easy to obtain in large quantities. In addition, it is not always easy to control the reaction conditions, which can lead to unwanted side reactions.
Direcciones Futuras
The potential applications of TMPOCA are still being explored. Future research could focus on the development of more efficient and selective catalysts based on TMPOCA, as well as the development of new therapeutic agents based on this compound. In addition, further research could be conducted to investigate the biochemical and physiological effects of TMPOCA and its potential therapeutic uses. Finally, further research could be conducted to explore the potential applications of TMPOCA in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.
Propiedades
IUPAC Name |
(2S,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-6-9(7(2)13(3)12-6)10-8(11(14)15)4-5-16-10/h8,10H,4-5H2,1-3H3,(H,14,15)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHQSEWJVVPGDD-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



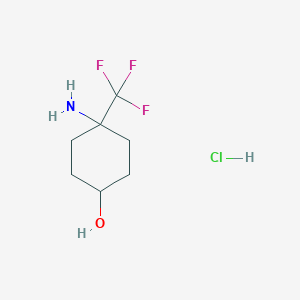
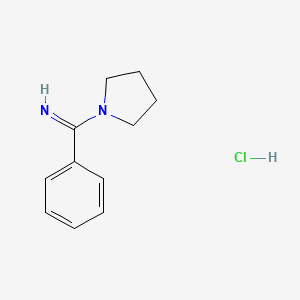
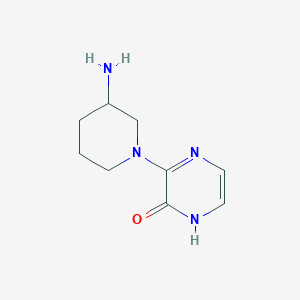
![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)
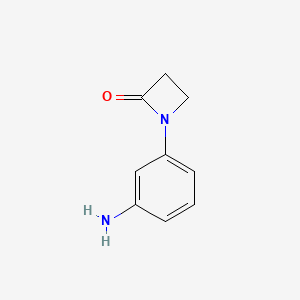
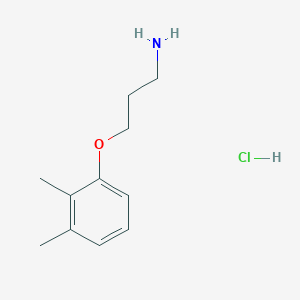
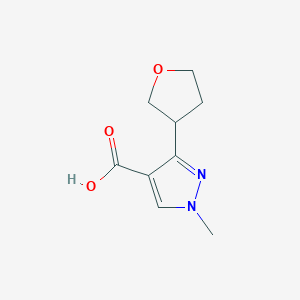
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)
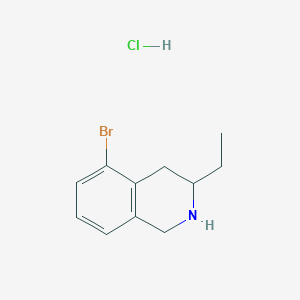
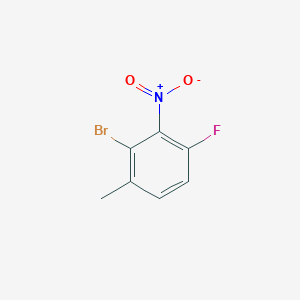
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
